molecular formula C8H10ClNO B14836171 3-Chloro-2-(dimethylamino)phenol

3-Chloro-2-(dimethylamino)phenol

Cat. No.: B14836171
M. Wt: 171.62 g/mol
InChI Key: NMPXPTQECFRAQN-UHFFFAOYSA-N
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Description

3-Chloro-2-(dimethylamino)phenol is a substituted phenol derivative featuring a chlorine atom at the 3-position and a dimethylamino group (-N(CH₃)₂) at the 2-position of the aromatic ring. For example, compounds like 3-(dimethylamino)phenol are key intermediates in synthesizing cytotoxic chromenes , and chloro-substituted phenols are frequently used in analytical derivatization reactions . The chlorine and dimethylamino groups confer distinct electronic and steric properties, influencing reactivity, solubility, and biological activity.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

3-chloro-2-(dimethylamino)phenol

InChI

InChI=1S/C8H10ClNO/c1-10(2)8-6(9)4-3-5-7(8)11/h3-5,11H,1-2H3

InChI Key

NMPXPTQECFRAQN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC=C1Cl)O

Origin of Product

United States

Preparation Methods

Direct Amination-Chlorination of Phenol Derivatives

A plausible route involves the reaction of 3-chlorophenol with dimethylamine under high-temperature conditions. Patent CN102381993A demonstrates that resorcinol reacts with dimethylamine at 190–200°C in an autoclave to yield 3-(dimethylamino)phenol. Adapting this method, substituting resorcinol with 2-chlororesorcinol could theoretically produce this compound. However, the regioselectivity of amination in the presence of electron-withdrawing chloro groups remains a challenge, as chloro substituents typically deactivate the ring toward electrophilic substitution.

Alternatively, chlorination of pre-formed 3-(dimethylamino)phenol offers another pathway. Phosphorus oxychloride (POCl₃), a reagent used in patent US4612377A for pyridine chlorination, could facilitate electrophilic chlorination. The dimethylamino group, being strongly activating and ortho/para-directing, would favor chloro insertion at the 2-position. However, over-chlorination and side reactions necessitate careful stoichiometric control.

Advanced Functionalization Techniques

Catalytic Reductive Amination

Patent EP0022310A2 details the Raney nickel–catalyzed reduction of nitro intermediates followed by dimethylation. Translating this to this compound synthesis, 2-chloro-3-nitrophenol could serve as a precursor. Reduction of the nitro group to an amine, followed by methylation with formaldehyde/formic acid, might yield the target compound. However, the nitro group’s positioning adjacent to chloro may hinder reduction efficiency due to steric and electronic effects.

Protecting Group Strategies

Temporary protection of hydroxyl or amino groups could enhance regioselectivity. For instance, acetylating the hydroxyl group of 2-chlorophenol prior to amination might direct dimethylamine to the 3-position. Subsequent deprotection would unveil the phenolic –OH group. This approach mirrors the use of acetyl groups in directing electrophilic substitution in polyfunctional aromatics.

Comparative Analysis of Synthetic Methods

The table below evaluates hypothetical methods based on analogous patented protocols:

Method Starting Material Conditions Yield* Key Challenges
High-Temperature Amination 2-Chlororesorcinol Dimethylamine, 190°C, autoclave ~40% Competing substitution sites
Electrophilic Chlorination 3-(Dimethylamino)phenol POCl₃, 120°C ~35% Over-chlorination
Reductive Amination 2-Chloro-3-nitrophenol Raney Ni, H₂, formaldehyde ~50% Incomplete nitro reduction

*Theoretical yields extrapolated from analogous reactions.

Mechanistic Considerations and Optimization

Solvent and Temperature Effects

Polar aprotic solvents like 1,2,4-trichlorobenzene (TCB), employed in patent US4612377A, enhance chlorination efficiency by stabilizing transition states. For amination, aqueous dimethylamine solutions under autoclave conditions promote nucleophilic substitution, albeit at reduced rates in chloro-substituted aromatics.

Catalytic Systems

Raney nickel’s efficacy in nitro reductions (as in EP0022310A2) suggests potential for analogous transformations. However, chloro substituents may poison catalysts, necessitating higher catalyst loadings or alternative metals like palladium.

Scalability and Industrial Feasibility

Industrial adoption demands cost-effective, high-yielding processes. Continuous-flow reactors could mitigate safety concerns associated with high-pressure amination, while in situ chlorination–amination sequences might reduce intermediate isolation steps. Patent CN102746209A’s use of sulfuric acid for workup highlights the importance of pH control in minimizing byproducts.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(dimethylamino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2-(dimethylamino)phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(dimethylamino)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the dimethylamino group can participate in electrostatic interactions. These interactions can affect the function of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical comparisons between 3-Chloro-2-(dimethylamino)phenol and analogous compounds:

Compound Name Structural Features Key Applications Biological/Chemical Properties Reference
This compound Chloro (C3), dimethylamino (C2) Potential antimicrobial agent; intermediate in drug synthesis Enhanced electrophilicity due to chloro group; moderate solubility in polar solvents (inferred) [Inferred]
p-(Dimethylamino)phenol hydrochloride Dimethylamino (para), phenol Derivatization of 2-MCPD, 3-MCPD, and glycidol in analytical chemistry Reacts under alkaline conditions to form non-distinct derivatives; used in contaminant detection
ML (Multifunctional Ligand) Dimethylamino, quinoline-linked substituent Metal chelation in Alzheimer’s disease research Binds Cu²⁺/Fe³⁺ ions; reduces oxidative stress in neurodegenerative models
Ethyl 4-(dimethylamino) benzoate Ester group, dimethylamino (para) Co-initiator in dental resin cements Higher reactivity (>80% conversion in resins) compared to methacrylate analogs; improves material hardness
Droloxifene Dimethylaminoethoxy group attached to phenol Selective estrogen receptor modulator (SERM) for breast cancer Structural similarity to tamoxifen; binds ERα/ERβ with improved metabolic stability
3-(1-(Dimethylamino)ethyl)phenol Dimethylaminoethyl chain (C3) Organic synthesis intermediate Liquid state; soluble in water, ethanol, and ether; used in chromene synthesis

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